1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Vue d'ensemble

Description

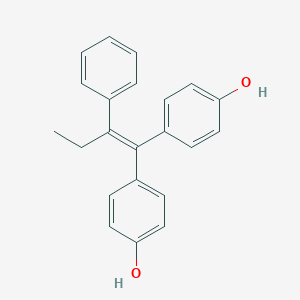

Le 4-[1-(4-hydroxyphényl)-2-phénylbut-1-ényl]phénol est un composé organique synthétique reconnu pour sa structure et ses propriétés uniques. Il est caractérisé par la présence de deux groupes phénoliques et d’un pont buténylidène, ce qui en fait une molécule polyvalente dans diverses réactions et applications chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-[1-(4-hydroxyphényl)-2-phénylbut-1-ényl]phénol implique généralement la réaction de la 4,4’-dihydroxybenzophénone avec la propiophénone dans des conditions spécifiques. La réaction est réalisée en présence d’une base, telle que l’hydroxyde de sodium, et d’un solvant comme l’éthanol. Le mélange est porté à reflux, et le produit est isolé par cristallisation .

Méthodes de production industrielle : À l’échelle industrielle, la production de ce composé suit des voies de synthèse similaires, mais avec des conditions optimisées pour un rendement et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie sur colonne, assure la production efficace du 4-[1-(4-hydroxyphényl)-2-phénylbut-1-ényl]phénol .

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation pour former des quinones.

Réduction : La réduction du composé peut conduire à la formation d’hydroquinones.

Substitution : Les réactions de substitution aromatique électrophile sont courantes en raison de la présence de groupes phénoliques.

Réactifs et conditions courants :

Oxydation : Acide chromique, permanganate de potassium et peroxyde d’hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et aluminium, et hydrogénation catalytique.

Substitution : Brome, acide nitrique et acide sulfurique.

Principaux produits :

Oxydation : Quinones et composés apparentés.

Réduction : Hydroquinones.

Substitution : Dérivés halogénés et nitrés du composé d’origine.

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis: The compound serves as a precursor in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create diverse chemical compounds and polymers. |

| Material Science | Contributes to the development of high-performance materials. |

Biology

- Estrogen Receptor Modulation: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been studied for its interactions with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the cellular context, making it a candidate for hormone-related therapies .

| Biological Activity | Effect |

|---|---|

| Estrogenic Activity | Influences cell proliferation in MCF-7 breast cancer cells . |

| Antiproliferative | Demonstrated growth inhibition in hormone-dependent tumors . |

Medicine

- Therapeutic Potential: Research indicates potential therapeutic effects including anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit the growth of hormone-dependent cancer cell lines such as MCF-7 .

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Investigated for its efficacy against breast cancer. |

| Anti-inflammatory | Explored for potential use in inflammatory diseases. |

Case Study 1: Estrogenic Activity

A study evaluated the estrogenic activity of various triphenylethylene derivatives, including this compound. Results indicated that this compound significantly increased estrogen response element (ERE) activity in MCF-7 cells, suggesting its role as an estrogen receptor modulator .

Case Study 2: Antiproliferative Effects

In animal models, the compound exhibited almost complete inhibition of growth in hormone-dependent MXT M3.2 mouse mammary tumors. This highlights its potential as an anticancer agent targeting estrogen-responsive tumors .

Mécanisme D'action

Le mécanisme d’action du 4-[1-(4-hydroxyphényl)-2-phénylbut-1-ényl]phénol implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Le composé peut se lier aux récepteurs des œstrogènes, influençant l’expression des gènes et les fonctions cellulaires.

Voies impliquées : Il module l’activité des enzymes impliquées dans le stress oxydatif et l’inflammation, telles que la cyclooxygénase et la lipoxygénase.

Composés similaires :

4,4’-Sulfonyldiphénol : Connu pour son utilisation dans la production de plastiques polycarbonate.

Bisphénol A : Largement utilisé dans la fabrication de plastiques et de résines.

4,4’-(1-phényléthylidène)biphénol : Utilisé dans la synthèse de polymères haute performance.

Unicité : Le 4-[1-(4-hydroxyphényl)-2-phénylbut-1-ényl]phénol se distingue par sa structure unique, qui permet des modifications chimiques et des applications diverses. Ses deux groupes phénoliques et son pont buténylidène confèrent une réactivité distincte par rapport aux autres composés similaires .

Comparaison Avec Des Composés Similaires

4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.

Bisphenol A: Widely used in the manufacture of plastics and resins.

4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.

Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .

Activité Biologique

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, often referred to as a bisphenol derivative, has garnered attention in recent years due to its potential biological activities, particularly in relation to estrogenic effects and anti-cancer properties. This compound is structurally related to well-known endocrine disruptors and has implications in various biological systems, especially concerning cancer biology and cellular signaling pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two hydroxyphenyl groups attached to a phenylbutene backbone, which is crucial for its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It acts as an agonist for estrogen receptors (ER), particularly ERα and ERβ, which are critical in regulating gene expression associated with reproductive functions and cancer development. The compound's binding affinity to these receptors has been compared with that of other bisphenols, revealing that it may have enhanced estrogenic potency.

Table 1: Comparison of Estrogenic Potency

| Compound | Estrogenic Activity (relative potency) |

|---|---|

| This compound | High |

| Bisphenol A (BPA) | Moderate |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Very High |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. This interaction can lead to:

- Cell Proliferation : Activation of ERs can stimulate cell growth in hormone-sensitive tissues, contributing to tumorigenesis.

- Apoptosis Regulation : The compound may influence apoptotic pathways by modulating key signaling proteins such as JNK and AMPKα. These pathways are involved in cellular stress responses and apoptosis induction.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

Study on Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with this compound resulted in:

- Increased cell viability at low concentrations.

- Induction of apoptosis at higher concentrations, evidenced by elevated levels of cleaved caspases and PARP proteins.

Table 2: Effects on MCF-7 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers (Caspase 3) |

|---|---|---|

| 0.5 | 85 | Low |

| 5 | 50 | Moderate |

| 10 | 20 | High |

Propriétés

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSDMHGDYTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238452 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91221-46-4 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?

A1: this compound serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in this compound is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].

Q2: What is a practical application of the compound this compound in medicinal chemistry?

A2: this compound plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.